molecular formula C16H12N2O2 B2986365 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol CAS No. 151055-11-7

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol

Cat. No. B2986365
M. Wt: 264.284
InChI Key: PSXBXJNLRFGQPO-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the preparation of amide–imine conjugates, which were then used for further synthesis of Mo (VI) complexes . Another study discusses the synthesis and characterization of a single crystal containing Schiff bases .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, NMR, IR, and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hrs. The resulting precipitate was filtered and recrystallized from ethanol to give the Schiff base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, IR spectrum, and NMR data of a similar compound were reported .

Scientific Research Applications

Chemosensory Applications

The compound 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol and its derivatives have been studied for their applications in chemosensory systems. For instance, Asiri et al. (2018) synthesized the compound and investigated its physicochemical properties, highlighting its utility as a selective and sensitive fluorescent chemosensor for Al3+ ions. This reveals the compound's potential in detecting specific metal ions due to its off–on type fluorescence response (Asiri et al., 2018).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral activities of this compound and its derivatives. Sadia et al. (2021) synthesized a Schiff base ligand derived from this compound, evaluating its potential as an anticancer and antidepressant agent, indicating its broad spectrum of bioactivity. Although the focus was on anticancer and antidepressant properties, the methodology suggests a potential pathway for exploring antimicrobial and antiviral activities (Sadia et al., 2021).

Sensor and Detection Applications

The compound's derivatives have been extensively researched for sensor applications, particularly in the detection of metal ions. Gosavi-Mirkute et al. (2017) synthesized derivatives that showed remarkable selectivity towards Cu2+ ions, with the complexation process being easily observable due to a color change. This demonstrates the compound's applicability in developing chemosensors for transition metal ions (Gosavi-Mirkute et al., 2017).

Drug Delivery

The compound has also shown promise in the field of drug delivery. Gardner et al. (2004) investigated the effects of N(1)-substituent variations in polyamine conjugates derived from the compound, aiming to enhance selective delivery into cells via active polyamine transporters. This research suggests the compound's derivatives could be tailored for specific drug delivery mechanisms, especially in targeting cancer cells (Gardner et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, naphthalene, indicates that it is a flammable solid and suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-14-8-7-11-4-1-2-5-12(11)13(14)10-18-16-15(20)6-3-9-17-16/h1-10,19-20H/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBXJNLRFGQPO-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=CC=N3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/C3=C(C=CC=N3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol

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